(R)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate (R)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17897624
InChI: InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m1/s1
SMILES:
Molecular Formula: C12H25NO8S2
Molecular Weight: 375.5 g/mol

(R)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate

CAS No.:

Cat. No.: VC17897624

Molecular Formula: C12H25NO8S2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate -

Specification

Molecular Formula C12H25NO8S2
Molecular Weight 375.5 g/mol
IUPAC Name [(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate
Standard InChI InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m1/s1
Standard InChI Key VVQGYZCBLJTGGR-SNVBAGLBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CCCOS(=O)(=O)C)COS(=O)(=O)C
Canonical SMILES CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a tert-butoxycarbonyl (Boc)-protected amine and dual methanesulfonate ester groups. Its IUPAC name, (R)-2-((tert-butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate, reflects its stereochemistry at the second carbon and the presence of sulfonate moieties at the terminal positions . The molecular formula is C₁₂H₂₅NO₈S₂, with a molecular weight of 375.459 g/mol .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1473368-47-6
Purity>95% (HPLC)
Molecular FormulaC₁₂H₂₅NO₈S₂
Molecular Weight375.459 g/mol
Storage Temperature-20°C
SMILES NotationCC(C)(C)OC(=O)NC@HCOS(=O)(=O)C

The Boc group safeguards the amine during synthetic reactions, while the methanesulfonate esters act as leaving groups, facilitating nucleophilic substitutions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with a pentane-1,5-diol derivative. The amine group at the second carbon is protected via Boc anhydride under basic conditions, followed by sulfonation using methanesulfonyl chloride . A patent detailing NR2B antagonists highlights the use of chiral chromatography to resolve enantiomers, underscoring the importance of stereochemical control in producing (R)-configured intermediates .

Purification and Quality Control

High-performance liquid chromatography (HPLC) ensures >95% purity, critical for pharmaceutical applications . The compound’s sensitivity to hydrolysis necessitates anhydrous conditions during storage and handling .

Applications in Pharmaceutical Synthesis

Role as a Building Block

The compound’s dual sulfonate groups enable it to act as a bifunctional alkylating agent. In the synthesis of Alogliptin (a dipeptidyl peptidase-4 inhibitor), it facilitates the formation of key carbon-nitrogen bonds . Patent WO2017066368A1 demonstrates its utility in constructing piperidine and piperazine derivatives, which are prevalent in neuromodulatory drugs .

Prodrug Development

The Boc group’s stability under physiological conditions makes the compound a candidate for prodrug formulations. By masking reactive amines, it enhances drug bioavailability and target specificity .

Future Directions

Advances in continuous-flow chemistry could streamline its synthesis, reducing reliance on chiral separations . Additionally, exploring its utility in covalent inhibitor design may unlock novel therapeutic applications.

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